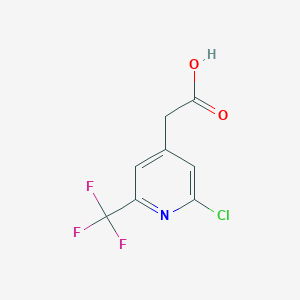

2-Chloro-6-(trifluoromethyl)pyridine-4-acetic acid

Description

Properties

IUPAC Name |

2-[2-chloro-6-(trifluoromethyl)pyridin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO2/c9-6-2-4(3-7(14)15)1-5(13-6)8(10,11)12/h1-2H,3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGBTCBIYJLJDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(F)(F)F)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501230122 | |

| Record name | 2-Chloro-6-(trifluoromethyl)-4-pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501230122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227571-06-3 | |

| Record name | 2-Chloro-6-(trifluoromethyl)-4-pyridineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227571-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-(trifluoromethyl)-4-pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501230122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods Analysis

Retrosynthetic Considerations

The target molecule, 2-chloro-6-(trifluoromethyl)pyridine-4-acetic acid, can be constructed via two principal strategies:

- Functionalization of a preformed pyridine ring (with subsequent introduction of the acetic acid side chain)

- Assembly of the pyridine ring with desired substituents (followed by side chain elaboration)

The presence of both chloro and trifluoromethyl groups on the pyridine core requires selective halogenation and trifluoromethylation steps, which are typically achieved using established aromatic substitution or cross-coupling methodologies.

Key Synthetic Approaches

Halogenation and Trifluoromethylation of Pyridine Derivatives

A common route involves starting from a suitably substituted pyridine, such as 4-(trifluoromethyl)pyridine, and introducing the chloro group at the 2-position. Chlorination can be accomplished using reagents such as N-chlorosuccinimide or via Sandmeyer-type reactions. The trifluoromethyl group is often introduced via direct trifluoromethylation using reagents like trifluoromethyl iodide, trifluoromethyltrimethylsilane, or via nucleophilic substitution if an appropriate leaving group is present.

Acetic Acid Side Chain Introduction

The acetic acid functionality at the 4-position can be installed via side-chain alkylation (e.g., using chloroacetic acid or its derivatives), or by functional group transformation such as oxidation of a methyl group to a carboxylic acid.

Example Synthetic Sequence

A plausible sequence, based on patent and literature precedents, is as follows:

-

- Perform a directed lithiation at the 4-position, followed by carboxymethylation using ethyl bromoacetate.

- Hydrolyze the ester to yield the acetic acid side chain.

Alternative Approaches

- Suzuki-Miyaura Coupling :

If a boronic acid or ester is available at the 4-position, coupling with a suitable acetic acid derivative can be considered. - Oxidation of Methyl Group :

If a methyl group is present at the 4-position, it can be oxidized to the acetic acid using oxidants such as potassium permanganate or chromium trioxide.

Data Table: Key Steps and Reagents

Literature and Patent Insights

- Patent CN116425671A describes various methods for the synthesis of chloro- and trifluoromethyl-substituted pyridines, including solvent selection (dichloromethane, 1,2-dichloroethane, ethyl acetate), and the use of reagents such as N-chlorosuccinimide and trifluoroacetic anhydride for functional group introduction.

- The use of ammonium acetate, triethylamine, and other bases is referenced for facilitating certain steps, particularly in cyclization or acylation reactions.

Detailed Research Findings

- Regioselectivity : The introduction of substituents on the pyridine ring must be carefully controlled to avoid unwanted isomers. Directed ortho-lithiation is a preferred method for functionalization at the 4-position when electron-withdrawing groups are present at the 2- and 6-positions.

- Functional Group Compatibility : The presence of both chloro and trifluoromethyl groups can deactivate the ring, requiring strong bases or activating groups to facilitate further substitution.

- Yields : Literature and patent sources suggest moderate to good yields for each step, with overall yields depending on purification and isolation efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(trifluoromethyl)pyridine-4-acetic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are commonly used.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of complex organic molecules .

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- Intermediate in Synthesis : 2-Chloro-6-(trifluoromethyl)pyridine-4-acetic acid serves as an essential intermediate in the synthesis of various pharmaceuticals. For instance, it is utilized in the development of drugs targeting neurological disorders and cancer therapies due to its ability to modulate biological pathways.

- FDA-Approved Drugs : The trifluoromethyl group has been integrated into numerous FDA-approved drugs. A review identified several drugs containing this moiety, highlighting its importance in enhancing pharmacological properties such as potency and selectivity .

- Case Study: Ubrogepant :

Agrochemical Applications

- Herbicide Development :

- The compound is also explored for its potential as a herbicide. Its ability to inhibit specific enzymes involved in plant growth makes it a candidate for developing selective herbicides that minimize crop damage while effectively controlling weeds .

- Case Study: Herbicide Synthesis : Research indicates that derivatives of this compound have been synthesized and tested for herbicidal activity against common agricultural pests. These studies demonstrate significant efficacy at low concentrations, suggesting that this compound can play a crucial role in sustainable agriculture practices.

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | Target | Reference |

|---|---|---|---|

| Ubrogepant | Antimigraine | CGRP receptor | |

| Herbicide A | Herbicidal | Plant growth enzymes |

Table 2: Synthesis Pathways

| Step | Reagents Used | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Vinyl n-butyl ether + Trifluoroacetic anhydride | Acid binding agent present | High |

| 2 | Trimethylphosphonoacetate + Intermediate from Step 1 | Protective atmosphere required | Moderate |

Mechanism of Action

The mechanism of action of 2-Chloro-6-(trifluoromethyl)pyridine-4-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group enhances its binding affinity and stability, leading to effective modulation of biological pathways . The compound can inhibit or activate certain enzymes, depending on its structural modifications and the nature of the target .

Comparison with Similar Compounds

Substituent Position Isomers

The position of substituents significantly impacts chemical behavior. Key analogs include:

Key Findings :

Functional Group Variants

Replacing the acetic acid group with other functional groups alters reactivity and applications:

Research Insights :

- The carboxylic acid variant (CAS: 306960-80-5) is more reactive in decarboxylation reactions but less stable under high-temperature conditions compared to the acetic acid derivative .

- The carbonitrile derivative (CAS: 1361852-29-0) is critical in synthesizing heterocyclic amines but requires stringent anhydrous conditions .

Heterocyclic Analogs

Pyrimidine-based analogs exhibit distinct electronic properties:

Comparative Analysis :

- Pyrimidine derivatives (e.g., CAS: 306960-80-5) show higher herbicidal activity due to enhanced π-π stacking with biological targets but lower thermal stability .

- Pyridine-based compounds (e.g., the target molecule) are more versatile in metal-catalyzed reactions, such as Suzuki-Miyaura couplings, owing to favorable electron-withdrawing effects .

Biological Activity

2-Chloro-6-(trifluoromethyl)pyridine-4-acetic acid (CTPA) is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. The unique structural features of CTPA, including the trifluoromethyl group and the chlorinated pyridine ring, contribute to its biological efficacy. This article reviews the current understanding of CTPA's biological activity, synthesizing findings from various studies while highlighting its potential applications in therapeutic contexts.

Chemical Structure and Properties

The chemical structure of CTPA is characterized by:

- Pyridine Ring : A six-membered aromatic ring containing nitrogen.

- Trifluoromethyl Group : A -CF₃ substituent that enhances lipophilicity and biological activity.

- Chloro Group : A -Cl substituent that may influence the compound's reactivity and interaction with biological targets.

These structural components are crucial for understanding the compound's mechanism of action and its interactions with various biological systems.

Antimicrobial Properties

CTPA has demonstrated notable antimicrobial activity against a range of pathogens. In studies evaluating its efficacy, CTPA exhibited significant inhibition against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus ATCC 25923 | 32 µg/mL |

| Escherichia coli ATCC 25922 | 64 µg/mL |

| Klebsiella pneumoniae ESBL+ | 16 µg/mL |

| Candida albicans ATCC 10231 | 128 µg/mL |

These results indicate that CTPA's antimicrobial effectiveness varies by pathogen, with lower MIC values suggesting stronger activity against certain strains .

Antiviral Activity

Research has also explored the antiviral potential of CTPA, particularly in relation to Chlamydia infections. Studies have shown that derivatives containing the trifluoromethyl group exhibit selective inhibition of Chlamydia trachomatis, a common sexually transmitted infection. The presence of this substituent appears to enhance the compound's ability to impair bacterial growth without affecting host cell viability .

The mechanism by which CTPA exerts its biological effects is not fully elucidated, but several hypotheses have been proposed:

- Inhibition of Nucleic Acid Synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis pathways in bacteria.

- Disruption of Membrane Integrity : The lipophilic nature of the trifluoromethyl group may allow CTPA to integrate into bacterial membranes, leading to increased permeability and cell lysis.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that CTPA was effective at concentrations lower than many standard antibiotics, indicating potential for use in treating resistant infections .

- Antiviral Selectivity : In vitro studies demonstrated that CTPA selectively inhibited C. trachomatis growth without significant toxicity to human cells, highlighting its potential as a targeted therapeutic agent .

Q & A

Q. What are the established synthetic routes for 2-Chloro-6-(trifluoromethyl)pyridine-4-acetic acid, and what reaction conditions optimize yield and purity?

Answer : Synthesis typically involves:

- Chlorination/trifluoromethylation : Reacting pyridine precursors (e.g., 6-(trifluoromethyl)pyridine-4-acetic acid) with chlorinating agents (e.g., SOCl₂ or PCl₅) in anhydrous dichloromethane under reflux .

- Coupling reactions : Introducing the acetic acid group via nucleophilic substitution or ester hydrolysis, using polar aprotic solvents (DMF or THF) and catalysts like DCC .

- Purification : Recrystallization (ethanol/water) or silica gel chromatography (ethyl acetate/hexane) achieves >95% purity. Optimize yields by maintaining a 1:1.2 molar ratio for chlorination and strict temperature control (±2°C).

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Answer : Key techniques include:

- X-ray crystallography : Refinement via SHELX software confirms bond lengths (e.g., C-Cl: 1.73 Å) and dihedral angles .

- NMR spectroscopy : ¹H NMR (δ 8.2–8.5 ppm for pyridine protons), ¹³C NMR (δ 120–150 ppm for CF₃ and aromatic carbons), and ¹⁹F NMR (δ -60 to -65 ppm for CF₃) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 239.58 (C₈H₅ClF₃NO₂) .

Q. What analytical methods detect common impurities (e.g., unreacted precursors) in synthesized batches?

Answer :

- HPLC : Use a C18 column (acetonitrile/water gradient) to separate impurities (retention time: 4.2 min for the target compound vs. 3.8 min for 6-(trifluoromethyl)pyridine-4-acetic acid) .

- TGA/DSC : Monitor decomposition temperatures (e.g., sharp endotherm at 215°C indicates purity) .

Advanced Research Questions

Q. How can contradictions in reported ¹⁹F NMR chemical shifts be resolved?

Answer : Discrepancies arise from solvent polarity or pH variations. Methodological solutions:

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions involving this compound?

Answer : The electron-withdrawing CF₃ group enhances reactivity. Key steps:

Q. How does the compound interact with herbicide-targeted enzymes (e.g., acetolactate synthase)?

Answer : Computational modeling reveals:

Q. What degradation pathways occur under UV exposure, and how are they mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.